REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([O-:10])=[O:9]>N1C=CC=CC=1>[C:2]([C:1]([O:17][C:14]1[CH:15]=[CH:16][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][CH:13]=1)=[O:6])([CH3:5])([CH3:4])[CH3:3]
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Name
|
|
Quantity
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19.48 g
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Type
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reactant
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Smiles
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C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred for 72 hours at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated in vacuo
|
Type
|
ADDITION
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Details
|
the oily residue is diluted with ethyl acetate
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Type
|
WASH
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Details
|
washed with aqueous hydrochloric acid solution (0.1N)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |